molecular formula C12H16FNO2 B8426818 4-t-butyl-2-fluoro-N-methoxycarbonylaniline

4-t-butyl-2-fluoro-N-methoxycarbonylaniline

Cat. No.: B8426818
M. Wt: 225.26 g/mol
InChI Key: MOOQCYDMZSTOQV-UHFFFAOYSA-N
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Description

4-t-butyl-2-fluoro-N-methoxycarbonylaniline is a useful research compound. Its molecular formula is C12H16FNO2 and its molecular weight is 225.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

methyl N-(4-tert-butyl-2-fluorophenyl)carbamate

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)8-5-6-10(9(13)7-8)14-11(15)16-4/h5-7H,1-4H3,(H,14,15)

InChI Key

MOOQCYDMZSTOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Fluoro-N-methoxycarbonylaniline (500 mg, 3.11 mmol) was dissolved in methylene chloride (20 mL) to prepare a solution. Anhydrous aluminum chloride (986 mg, 7.77 mmol) was added to the solution, and the mixture was stirred at 40° C. for 20 min. Thereafter, the reaction solution was cooled to room temperature. A solution of isobutyl bromide (1.60 mL, 15.5 mmol) in a methylene chloride solution (6 mL) was added dropwise to the cooled reaction mixture while bubbling argon gas over a period of 10 min. The mixture was stirred for one hr. Water was added thereto, followed by separation of an organic layer. The organic layer was washed with water and was dried over anhydrous magnesium sulfate. The solvent was then removed from the dried organic layer by distillation to give 779 mg of 4-t-butyl-2-fluoro-N-methoxycarbonylaniline as a crude product. The crude product was further subjected to separation and purification by column chromatography on silica gel to give 433 mg of 4-t-butyl-2-fluoro-N-methoxycarbonylaniline (yield 64.0%, 4-t-butyl form: 5-t-butyl form=88:12).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
986 mg
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Fluoro-N-methoxycarbonylaniline (150 g, 0.859 mol) was dissolved in 77.6% sulfuric acid (206 g) to prepare a solution. t-Butyl alcohol (72.9 g, 1.07 mol) was added dropwise to the solution under a nitrogen atmosphere over a period of 30 min while stirring and heating the solution at 70° C. After the completion of the dropwise addition, the reaction solution was vigorously stirred at the same temperature for one hr. t-Butyl alcohol (72.9 g, 1.07 mol) was again added dropwise thereto over a period of 30 min. After the completion of the dropwise addition, the reaction solution was vigorously stirred at the same temperature for one hr. t-Butyl alcohol (72.9 g, 1.07 mol) was again added dropwise thereto over a period of 30 min. After the completion of the dropwise addition, the reaction solution was vigorously stirred at the same temperature for one hr. The reaction solution was cooled to room temperature. n-Hexane (530 mL) was then added to the cooled reaction solution to carry out extraction for separation of the mixture into a sulfuric acid layer and an organic layer. n-Hexane (530 mL) was again added to the sulfuric acid layer to carry out extraction for separation of an organic layer. The organic layers thus obtained were combined, and the combined organic layer was washed with water and saturated brine in that order. The solvent was then removed from the organic layer by distillation to give 307 g of 4-t-butyl-2-fluoro-N-methoxycarbonylaniline as an oily crude product (yield on weight basis 159%, purity as determined by gas chromatography 65.1%, 4-t-butyl form 5-t-butyl form=100:0).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
206 g
Type
solvent
Reaction Step One
Quantity
72.9 g
Type
reactant
Reaction Step Two
Quantity
72.9 g
Type
reactant
Reaction Step Three
Quantity
72.9 g
Type
reactant
Reaction Step Four
Quantity
530 mL
Type
reactant
Reaction Step Five

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